molecular formula C7H6Cl2N2O B1456940 2,5-Dichloro-N-methylnicotinamide CAS No. 931105-53-2

2,5-Dichloro-N-methylnicotinamide

Cat. No. B1456940
M. Wt: 205.04 g/mol
InChI Key: VPMWKZHRYGXBCK-UHFFFAOYSA-N
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Patent
US07547782B2

Procedure details

Methanamine (0.355 mL, 2.85 mmol) and triethylamine (0.662 mL, 4.75 mmol) were dissolved in CH3CN (14.2 mL) at 23° C. 2,5-Dichloronicotinoyl chloride (500 mg, 2.376 mmol) was added and the reaction was stirred for 16 h. The solvent was removed by rotary evaporation and the residue was partitioned between EtOAc (20 mL) and 5% aq. NaHCO3 soln. (20 mL). The aqueous phase was extracted with EtOAc (3×20 mL). The combined organics were washed with brine, dried over MgSO4 and concentrated. The resulting solid was triturated in 5% EtOAc-Hexane to provide the desired product as a cream powder (456.7 mg, 94%). 1H NMR (CD3OD) δ 8.46 (d, 1H, J=2.54 Hz), 7.96 (d, 1H, J=2.54 Hz), 2.90 (s, 3H); MS(ESI+) m/z 205.1 (M+H)+.
Quantity
0.355 mL
Type
reactant
Reaction Step One
Quantity
0.662 mL
Type
reactant
Reaction Step One
Name
Quantity
14.2 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
CN.[CH2:3]([N:5](CC)CC)C.[Cl:10][C:11]1[N:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:12]=1[C:13](Cl)=[O:14]>CC#N>[Cl:10][C:11]1[N:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:12]=1[C:13]([NH:5][CH3:3])=[O:14]

Inputs

Step One
Name
Quantity
0.355 mL
Type
reactant
Smiles
CN
Name
Quantity
0.662 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
14.2 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=N1)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc (20 mL) and 5% aq. NaHCO3 soln
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated in 5% EtOAc-Hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C(=O)NC)C=C(C=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 456.7 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.